molecular formula C9H14O2 B2827183 1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde CAS No. 2172018-22-1

1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde

Cat. No.: B2827183
CAS No.: 2172018-22-1
M. Wt: 154.209
InChI Key: WIRMANYNYMCPKO-UHFFFAOYSA-N
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Description

1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C9H14O2. It is characterized by the presence of a cyclobutane ring fused to an oxolane ring, with an aldehyde functional group attached to the cyclobutane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde can be synthesized through several synthetic routes. One common method involves the cyclization of a suitable precursor, such as a cyclobutane derivative, followed by the introduction of the oxolane ring and the aldehyde group. The reaction conditions typically involve the use of strong acids or bases as catalysts, along with appropriate solvents to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of optimized reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The oxolane ring can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 1-(Oxolan-2-yl)cyclobutane-1-carboxylic acid.

    Reduction: Formation of 1-(Oxolan-2-yl)cyclobutan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to potential biological effects. The oxolane and cyclobutane rings may also contribute to the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde can be compared with other similar compounds, such as:

    1-(Oxolan-2-yl)cyclopentane-1-carbaldehyde: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

    1-(Oxolan-2-yl)cyclohexane-1-carbaldehyde: Similar structure but with a cyclohexane ring instead of a cyclobutane ring.

    1-(Tetrahydrofuran-2-yl)cyclobutane-1-carbaldehyde: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.

The uniqueness of this compound lies in its specific ring structure and the presence of the aldehyde functional group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(oxolan-2-yl)cyclobutane-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O2/c10-7-9(4-2-5-9)8-3-1-6-11-8/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRMANYNYMCPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2(CCC2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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